molecular formula C9H9NOS B8276657 3-Thiazol-2-yl-cyclohex-2-enone

3-Thiazol-2-yl-cyclohex-2-enone

Cat. No. B8276657
M. Wt: 179.24 g/mol
InChI Key: ULDMDHDPDKOXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiazol-2-yl-cyclohex-2-enone is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Thiazol-2-yl-cyclohex-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazol-2-yl-cyclohex-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H9NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h4-6H,1-3H2

InChI Key

ULDMDHDPDKOXSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask containing a stir bar was added 0.185 g of zinc dust (2.83 mmol) and 3 mL of N,N-dimethylacetamide. The flask was placed under nitrogen and 0.08 mL of TMS-chloride (0.63 mmol) and 0.05 mL of 1,2-dibromoethane (0.58 mmol) were added by syringe. The reaction was stirred for 5 min. and 0.09 mL of 2-bromothiazole (0.998 mmol) was added by syringe. The reaction was stirred for 1 hour at room temperature under nitrogen. To a separate 100 mL round bottom flask containing a stir bar was added 0.124 g of 3-bromocyclohex-2-enone (0.708 mmol) and 0.024 g of Pd(PPh3)2Cl2 (4.8 mol %), and 10 mL of anhydrous THF. The previously prepared organozinc species was added to the enone solution dropwise with removal of excess zinc using a syringe fitted with a cotton plug. The reaction was heated overnight at 60° C. in an oil bath with stirring under nitrogen atmosphere. The reaction was worked up by transferring the solution to a vial containing 10 mL of saturated ammonium chloride solution, and the product was extracted with ethyl acetate (2 times with 8 mL). The organic layer was dried with sodium sulfate, filtered, and solvent was concentrated under reduced pressure. The product was purified by flash chromatography using the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes). Product fractions were combined and concentrated to yield a pale yellow solid (35 mg, 28%). 1H NMR (CDCl3, 300 MHz): δ 2.17 (quintet, J=6.3 Hz, 2H), 2.52 (t, J=6.3 Hz, 2H), 2.97 (td, J=6.3, 1.5 Hz, 2H), 6.69 (br s, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.93 (d, J=3.0 Hz, 1H). 13C NMR (CDCl3, 75 MHz): δ 22.4, 27.0, 37.8, 121.4, 126.6, 144.4, 151.7, 166.7, 199.4. LCMS (ESI): mass calcd for (C9H9NOS) m/z 179.04; measured [M+H]+: m/z 180.03.
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
0.124 g
Type
reactant
Reaction Step Three
Quantity
0.024 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.185 g
Type
catalyst
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Yield
28%

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